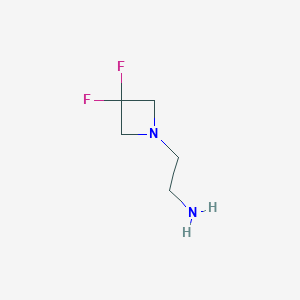

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,3-difluoroazetidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)3-9(4-5)2-1-8/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUROOUMAJXKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290936 | |

| Record name | 1-Azetidineethanamine, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045189-46-4 | |

| Record name | 1-Azetidineethanamine, 3,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045189-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidineethanamine, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry. Its inherent conformational rigidity and favorable physicochemical properties make it a valuable scaffold for the design of novel therapeutics. This guide focuses on a particularly promising derivative, 2-(3,3-difluoroazetidin-1-yl)ethan-1-amine. The introduction of geminal fluorine atoms on the azetidine ring offers distinct advantages, including enhanced metabolic stability and modulation of basicity. This document provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of this compound, with a particular focus on its relevance to the development of therapies for central nervous system (CNS) disorders.

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The design of small molecule therapeutics is a perpetual quest for compounds with optimized potency, selectivity, and pharmacokinetic profiles. Saturated heterocycles have emerged as key building blocks in this endeavor, offering three-dimensional diversity that often translates to improved biological activity and developability. Among these, the azetidine ring has become a "privileged scaffold" due to its unique structural constraints and ability to project substituents into distinct vectors of chemical space.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability. The combination of a difluoro-substituted azetidine ring with a flexible ethylamine side chain in this compound presents a compelling molecular architecture for engaging with a variety of biological targets. A closely related analog, 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol, is recognized as a key intermediate in the synthesis of compounds targeting CNS disorders, underscoring the potential of this chemical class.[1]

This guide will delve into the technical details of this compound, providing insights for its synthesis and application in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀F₂N₂ | Inferred |

| Molecular Weight | 136.15 g/mol | [2] |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| pKa (predicted) | ~9.5-10.5 (for the primary amine) | Inferred |

The presence of the two fluorine atoms is expected to lower the pKa of the azetidine nitrogen, making the primary amine the more basic center. This differential basicity can be exploited in synthetic manipulations and is crucial for its interaction with biological targets.

Synthesis of this compound

Two primary strategies for this alcohol-to-amine conversion are proposed:

Strategy 1: Mesylation followed by Amination

This two-step process involves the activation of the primary alcohol as a mesylate, creating a good leaving group, followed by nucleophilic substitution with an amine source.

Sources

An In-Depth Technical Guide to 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive overview of 2-(3,3-difluoroazetidin-1-yl)ethan-1-amine, a fluorinated azetidine building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structure, physicochemical properties, plausible synthetic routes, and its strategic application in medicinal chemistry, grounded in established scientific principles and field-proven insights.

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure allows for precise vectoral exits into chemical space, enabling improved targeting of protein binding pockets.[2] The introduction of fluorine atoms onto the azetidine ring, particularly as a geminal difluoro substitution at the 3-position, imparts a unique combination of properties that can significantly enhance the pharmaceutical potential of lead compounds.[3]

The 3,3-difluoroazetidine moiety is known to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[4]

-

Modulate Physicochemical Properties: Fluorine substitution can lower the pKa of the azetidine nitrogen, influencing its charge state at physiological pH and affecting properties like solubility and membrane permeability.[3]

-

Improve Binding Affinity: The polarized C-F bonds can engage in favorable dipole-dipole interactions, hydrogen bonds, and other non-covalent interactions within a protein's active site, potentially increasing binding affinity and selectivity.

This compound combines this powerful fluorinated heterocycle with a primary amine, a key functional group for forming amides, sulfonamides, and other linkages common in pharmacologically active molecules. This makes it a valuable building block for library synthesis and lead optimization campaigns.

Structure and Physicochemical Properties

The core structure of this compound consists of a 3,3-difluoroazetidine ring N-substituted with an ethylamine moiety.

Chemical Structure:

A summary of its key identifiers and physicochemical properties is presented in Table 1. While experimental data for the free base is limited in publicly accessible literature, properties of the parent 3,3-difluoroazetidine and its hydrochloride salt provide a strong basis for estimation.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 2045189-46-4 | [5] |

| Molecular Formula | C₅H₁₀F₂N₂ | - |

| Molecular Weight | 136.15 g/mol | [1] |

| Purity (Typical) | ≥97% | [1] |

| Related CAS (HCl Salt) | 288315-03-7 (hydrochloride); 2733264-90-7 (dihydrochloride) | [6][7] |

| Melting Point (HCl Salt) | 138-143 °C | [8] |

| Appearance (HCl Salt) | White to off-white solid | [9] |

| Storage Temperature | 2-8°C | [8] |

Synthesis of this compound

The proposed synthesis involves a two-step sequence starting from 3,3-difluoroazetidine hydrochloride:

-

N-Alkylation: Reaction of 3,3-difluoroazetidine with 2-chloroethanol or ethylene oxide to generate 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol.

-

Conversion of Alcohol to Amine: Transformation of the primary alcohol to the primary amine. This can be achieved through several reliable methods, such as a Mitsunobu reaction with a phthalimide followed by hydrolysis, or conversion to a tosylate/mesylate followed by substitution with an azide and subsequent reduction.

A detailed, step-by-step hypothetical protocol for a common route is provided below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol

-

To a solution of 3,3-difluoroazetidine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to liberate the free base.

-

Add 2-bromoethanol (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, filter off any salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol.

Step 2: Synthesis of this compound (via Mesylation and Azide Substitution)

-

Dissolve 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol (1.0 eq) in dichloromethane at 0°C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC/LC-MS.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude mesylate.

-

Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

-

Heat the mixture to 80-100°C and stir until the mesylate is consumed.

-

Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Dissolve the crude azide in THF/water and add triphenylphosphine (1.2 eq).

-

Heat the reaction to 60°C for several hours (Staudinger reduction).

-

Concentrate the reaction mixture and purify by silica gel chromatography or distillation to afford this compound.

The workflow for this proposed synthesis is illustrated in the diagram below.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for creating novel chemical entities with improved drug-like properties. The primary amine serves as a handle for derivatization, allowing for its incorporation into a wide range of molecular scaffolds.

Key Applications:

-

Scaffold Decoration: It can be used to introduce the 3,3-difluoroazetidine motif onto a core scaffold through reactions such as amide bond formation, reductive amination, or nucleophilic aromatic substitution. This strategy is employed to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

-

Fragment-Based Drug Discovery (FBDD): As a small, rigid, and functionalized molecule, it is an ideal fragment for FBDD screening campaigns. The difluoroazetidine portion can provide key binding interactions, while the ethylamine linker offers a vector for fragment evolution.

-

Bioisosteric Replacement: The 3,3-difluoroazetidine ring can serve as a bioisostere for other commonly used groups, such as gem-dimethyl or carbonyl groups, offering a way to fine-tune steric bulk, polarity, and metabolic stability.[11]

A notable example of a fluorinated azetidine in a marketed drug is the dipeptidyl peptidase IV (DPP-4) inhibitor, Omarigliptin, used for the treatment of type 2 diabetes. While not containing the exact title compound, its structure highlights the acceptance and utility of fluorinated azetidines in approved pharmaceuticals. The logical flow of its application in a typical drug discovery program is shown below.

Spectroscopic Characterization (Predicted)

While verified spectra for this compound are not publicly available, a predicted ¹H NMR spectrum can be outlined based on known chemical shifts.

-

¹H NMR (predicted):

-

The protons on the azetidine ring adjacent to the nitrogen and the CF₂ group would likely appear as a triplet around 3.5-4.0 ppm.

-

The methylene protons of the ethyl linker would show two distinct signals, likely triplets, between 2.5 and 3.5 ppm.

-

The primary amine protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

ChemicalBook lists the availability of ¹H NMR, IR, and MS data for this compound, suggesting that experimental data exists within commercial domains.[12]

Safety and Handling

The hydrochloride salt of the parent compound, 3,3-difluoroazetidine, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8] It is prudent to handle this compound and its salts with similar precautions. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.

Conclusion and Future Outlook

This compound stands as a valuable and highly versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained, metabolically robust fluorinated heterocycle and a synthetically tractable primary amine makes it an attractive tool for addressing common challenges in drug development, particularly in the optimization of pharmacokinetic and pharmacodynamic properties. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic deployment of such advanced building blocks will be crucial for the successful discovery of next-generation therapeutics. Further disclosure of its synthesis and applications in the patent and peer-reviewed literature is anticipated as it becomes more widely adopted in discovery programs.

References

-

MySkinRecipes. 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol. [Link]

-

PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. [Link]

-

ResearchGate. Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. [Link]

-

PubChem. 3,3-Difluoroazetidine hydrochloride. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents [patents.google.com]

- 3. Azetidines | Fisher Scientific [fishersci.com]

- 4. 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol [myskinrecipes.com]

- 5. This compound CAS#: 2045189-46-4 [m.chemicalbook.com]

- 6. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Azetidineethanamine, 3,3-difluoro-, hydrochloride (1:2) CAS#: 2733264-90-7 [m.chemicalbook.com]

- 8. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol | 1638364-09-6 [sigmaaldrich.com]

- 11. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound(2045189-46-4) 1H NMR [m.chemicalbook.com]

CAS number for 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

An In-Depth Technical Guide to 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated azetidine building block of increasing importance in medicinal chemistry. The introduction of the 3,3-difluoroazetidine moiety is a strategic approach to modulate the physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and basicity. This document details the compound's identification, physicochemical properties, a representative synthetic protocol, its strategic application in drug design, and essential safety and handling procedures. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory and experimental consistency. The primary identifiers and key physicochemical properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 2045189-46-4 | [1][2] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₁₀F₂N₂ | N/A |

| Molecular Weight | 136.14 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Related CAS | 2733264-90-7 (Dihydrochloride salt) | [3] |

The Strategic Value of the 3,3-Difluoroazetidine Moiety in Medicinal Chemistry

Four-membered heterocycles like azetidines have become valuable design elements in drug discovery.[4][5] They introduce three-dimensionality and serve as rigid scaffolds, which can reduce the entropic penalty of binding to a biological target and improve affinity.[6]

The incorporation of gem-difluoro groups onto the azetidine ring offers further, distinct advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's half-life.[7]

-

Basicity (pKa) Modulation: Fluorine is a highly electronegative atom. The introduction of two fluorine atoms at the 3-position significantly lowers the pKa of the azetidine nitrogen compared to its non-fluorinated analog. This modulation is critical for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

Improved Pharmacokinetics: The unique electronic properties of the difluoroazetidine group can enhance membrane permeability and influence how the molecule interacts with protein targets and transporters.[7]

The ethanamine side-chain provides a versatile handle for conjugation, allowing this valuable fluorinated scaffold to be incorporated into a wide array of more complex molecules through amide bond formation, reductive amination, or other common synthetic transformations.

General Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, a robust synthetic route can be designed based on established methodologies for N-alkylation of azetidines. The following protocol represents a logical and experimentally sound approach.

The synthesis proceeds via the nucleophilic substitution of a suitable two-carbon electrophile by 3,3-difluoroazetidine, followed by the deprotection of the amine.

Step 1: Synthesis of tert-butyl (2-(3,3-difluoroazetidin-1-yl)ethyl)carbamate

-

Rationale: This step involves the N-alkylation of 3,3-difluoroazetidine with a protected form of 2-bromoethylamine. Using a Boc-protected amine prevents self-alkylation and other side reactions. A non-nucleophilic organic base is used to neutralize the hydrochloride salt of the starting material and the hydrobromide generated during the reaction.

-

Protocol:

-

To a solution of 3,3-difluoroazetidine hydrochloride (1.0 eq) (CAS: 288315-03-7) in acetonitrile (ACN) is added N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[8][9]

-

The mixture is stirred at room temperature for 10 minutes.

-

tert-butyl (2-bromoethyl)carbamate (1.1 eq) is added, and the reaction mixture is heated to 60-70 °C.

-

The reaction is monitored by LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography (silica gel) to yield the Boc-protected intermediate.

-

Step 2: Synthesis of this compound

-

Rationale: This step removes the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to liberate the primary amine.

-

Protocol:

-

The purified intermediate from Step 1 is dissolved in dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) (5-10 eq) is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 1-3 hours, monitoring by LC-MS.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of water and basified to pH >12 with aqueous NaOH.

-

The aqueous layer is extracted multiple times with DCM or another suitable organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated carefully to yield the final product. Purity should be confirmed by HPLC and NMR.

-

Spectroscopic Characterization

Structural confirmation is paramount. While spectra must be acquired experimentally, the following section describes the expected spectroscopic signatures for the title compound.

-

¹H NMR Spectroscopy:

-

Azetidine Ring Protons: The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to appear as triplets in the range of 3.0-4.0 ppm, showing coupling to the geminal fluorine atoms (³JHF).

-

Ethyl Bridge Protons (-CH₂-N): A triplet corresponding to the two protons adjacent to the azetidine nitrogen.

-

Ethyl Bridge Protons (-CH₂-NH₂): A triplet corresponding to the two protons adjacent to the primary amine.

-

Amine Protons (-NH₂): A broad singlet, the integration of which corresponds to two protons. Its chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Difluorinated Carbon (C3): The most characteristic signal will be for the carbon atom bearing the two fluorine atoms. It will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically in the range of 115-125 ppm.

-

Azetidine Carbons (C2 and C4): These carbons will appear as triplets due to two-bond carbon-fluorine coupling (²JCF).

-

Ethyl Bridge Carbons: Two distinct signals for the two carbons of the ethyl chain.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z = 136.14 should be observable. Common fragmentation patterns would involve the loss of amine or ethyl fragments.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 137.15.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related compounds like 3,3-difluoroazetidine hydrochloride (CAS: 288315-03-7) suggest the following precautions.[10]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage:

Conclusion

This compound is a highly valuable, pre-functionalized building block for drug discovery. Its unique combination of a conformationally rigid, fluorinated azetidine core and a reactive primary amine handle allows for its efficient incorporation into lead compounds. The strategic use of this moiety can confer significant advantages in metabolic stability and pharmacokinetic properties, making it an essential tool for medicinal chemists aiming to develop next-generation therapeutics. Adherence to rigorous synthetic and safety protocols is essential for its successful and safe application in the laboratory.

References

-

MySkinRecipes. 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol. [Link]

-

A-Gas. Safety Data Sheet. [Link]

-

Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

ChemBK. 3,3-DIFLUOROAZETIDINE HCL. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

National Institutes of Health (NIH). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

-

PubChem. 3,3-Difluoroazetidine hydrochloride. [Link]

-

Changzhou Kangmei Chemical Industry Co.,Ltd. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. [Link]

-

ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

-

PubMed Central (PMC). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

Supporting Information. Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels. [Link]

-

National Institutes of Health (NIH). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

- Google Patents. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

-

National Institute of Standards and Technology (NIST). Ethane, 1,1-difluoro-. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

PubChem. 1-Ethyl-3,3-difluoro-2-phenylazetidine. [Link]

-

RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. [Link]

Sources

- 1. This compound(2045189-46-4) 1H NMR spectrum [chemicalbook.com]

- 2. This compound CAS#: 2045189-46-4 [m.chemicalbook.com]

- 3. 1-Azetidineethanamine, 3,3-difluoro-, hydrochloride (1:2) CAS#: 2733264-90-7 [m.chemicalbook.com]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery [pubmed.ncbi.nlm.nih.gov]

- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidines - Enamine [enamine.net]

- 7. 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol [myskinrecipes.com]

- 8. chembk.com [chembk.com]

- 9. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. chemscene.com [chemscene.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Physicochemical properties of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

Abstract

This compound is a fluorinated aliphatic amine featuring the increasingly important 3,3-difluoroazetidine scaffold. This four-membered, saturated heterocycle is of high interest in medicinal chemistry as a versatile building block. The gem-difluoro substitution on the azetidine ring profoundly influences the molecule's electronic and conformational properties, often leading to enhanced metabolic stability, modulated basicity (pKa), and improved membrane permeability in larger drug candidates. This guide provides a comprehensive analysis of the core physicochemical properties of the title compound, discusses its strategic importance in drug discovery, and details robust methodologies for its synthesis and characterization. As experimental data for this specific compound is not extensively published, this paper combines data from closely related analogs with computationally predicted values to offer a holistic profile for researchers and drug development professionals.

Introduction: The Strategic Value of the 3,3-Difluoroazetidine Moiety

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The 3,3-difluoroazetidine motif has emerged as a particularly valuable building block.[1] The strained four-membered ring provides a rigid, low-entropy scaffold, while the gem-difluoro substitution at the 3-position offers several key advantages:

-

Metabolic Stability: The electron-withdrawing fluorine atoms shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, often enhancing the half-life of a drug. The related compound, 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol, is noted for its ability to confer metabolic stability and improve membrane permeability when incorporated into larger molecules.[2][3]

-

Basicity (pKa) Modulation: The strong inductive effect of the C-F bonds lowers the pKa of the azetidine nitrogen compared to its non-fluorinated analog. This fine-tuning of basicity is critical for controlling the ionization state of a molecule at physiological pH, which directly impacts solubility, receptor binding, and off-target effects.

-

Conformational Control: The rigid azetidine ring restricts the conformational freedom of the molecule, which can lead to more selective binding to a biological target.

The title compound, this compound, combines this powerful scaffold with a primary amine, providing a key vector for further chemical elaboration and interaction with biological targets.

Molecular Profile and Chemical Identifiers

A clear identification of the molecule is fundamental for regulatory, procurement, and research purposes.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₀F₂N₂ |

| Molecular Weight | 136.15 g/mol [4] |

| CAS Number | 1644556-91-3 (unverified) |

| SMILES | NCCCN1CC(F)(F)C1 |

| InChI Key | (Generated via software) |

Core Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this specific molecule is sparse, its properties can be reliably predicted using established cheminformatics software (e.g., ACD/Percepta, ChemAxon). These predictions, grounded in the behavior of analogous structures, provide critical insights for development.

Basicity and Lipophilicity: The Pillars of Drug Action

The interplay between a molecule's acid-base character (pKa) and its lipophilicity (logP) governs its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Predicted Value | Significance in Drug Discovery |

| pKa (Most Basic) | 8.9 ± 0.2 | Determines the charge state at physiological pH (~7.4). A predicted pKa of ~8.9 indicates that the primary amine will be predominantly protonated (>95%), enhancing aqueous solubility but potentially reducing passive membrane permeability. |

| cLogP | -0.4 ± 0.3 | Represents the octanol-water partition coefficient. A negative value suggests the compound is hydrophilic, consistent with the presence of two polar amine groups and minimal aliphatic character. This property is crucial for balancing solubility with the ability to cross biological membranes. |

| Aqueous Solubility | >10 g/L | High solubility is predicted, driven by the protonated amine and hydrogen bonding capacity. This is a favorable property for developing aqueous formulations. |

| Polar Surface Area | 41.5 Ų | A measure of the surface area occupied by polar atoms. A value in this range is generally associated with good oral bioavailability. |

Experimental Determination Protocols

To validate these predicted values, standardized experimental protocols are essential.

Protocol 3.2.1: Potentiometric Titration for pKa Determination This is a highly accurate method for measuring dissociation constants.[5]

-

Preparation: A precise concentration of this compound (~0.01 M) is prepared in degassed, deionized water.

-

Titration: The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: The pH of the solution is measured using a calibrated pH electrode after each incremental addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The presence of two basic nitrogens (azetidine and primary amine) may result in two inflection points, though the azetidine nitrogen's basicity is significantly suppressed by the adjacent fluorine atoms.

Protocol 3.2.2: Shake-Flask Method for LogP Determination (OECD 107) This classic method directly measures the partitioning of a compound between octanol and water.

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in the aqueous phase, and the octanol phase is added. The mixture is shaken vigorously until equilibrium is reached (typically 1-24 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique (e.g., LC-MS, UV-Vis spectroscopy).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through a straightforward N-alkylation of the parent heterocycle, 3,3-difluoroazetidine. The following workflow represents a robust and scalable approach.

Proposed Synthetic Pathway

The most direct route involves the reaction of 3,3-difluoroazetidine (typically used as its hydrochloride salt) with a protected 2-aminoethyl halide, followed by deprotection. A common choice is 2-(Boc-amino)ethyl bromide.

Sources

A Technical Guide to the Discovery and Synthesis of Novel Difluoroazetidine Building Blocks

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound control over a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among fluorinated motifs, the gem-difluoroazetidine core has emerged as a particularly valuable building block. This strained, sp³-rich heterocycle introduces a unique conformational rigidity and a polar, metabolically robust CF₂ group, making it a highly sought-after component in drug discovery programs.[3] This guide provides an in-depth exploration of the key synthetic strategies developed for accessing novel difluoroazetidine building blocks, focusing on the underlying chemical principles, field-proven experimental protocols, and the practical application of these compounds in creating next-generation therapeutics.

The Rationale: Why Difluoroazetidines?

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[3] Its inherent ring strain and non-planar geometry provide a well-defined three-dimensional exit vector for substituents, allowing for precise spatial orientation when interacting with biological targets. The introduction of a gem-difluoromethylene group (CF₂) at the C3 position synergistically enhances these benefits:

-

Metabolic Shielding: The carbon-fluorine bond is exceptionally strong, rendering the CF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can significantly prolong a drug's half-life.[2]

-

Lipophilicity Modulation: The CF₂ group can act as a lipophilic bioisostere for a carbonyl group or other polar functionalities, improving membrane permeability and oral bioavailability.[4]

-

Conformational Constraint: The steric and electronic properties of the two fluorine atoms lock the azetidine ring into a preferred conformation, which can enhance binding affinity to a target protein by reducing the entropic penalty of binding.

-

pKa Perturbation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the azetidine nitrogen, which can be critical for optimizing compound solubility and target engagement at physiological pH.

The convergence of these properties makes difluoroazetidine building blocks powerful tools for lead optimization and the design of novel chemical entities with superior pharmacokinetic profiles.

Core Synthetic Strategies: From Precursors to Products

The construction of the strained, difluorinated azetidine ring requires specialized synthetic methodologies. While several approaches exist, a dominant and highly effective strategy involves a two-step sequence: the formation of a difluorinated β-lactam intermediate followed by its reduction.

The Reformatsky-Type Reaction: Forging the β-Lactam Core

A cornerstone in the synthesis of 3,3-difluoroazetidines is the Reformatsky-type reaction between an imine and an organozinc reagent derived from ethyl bromodifluoroacetate.[5] This reaction constructs the critical 3,3-difluoroazetidin-2-one (difluoro-β-lactam) skeleton.

Causality of Experimental Choice: Ethyl bromodifluoroacetate is the preferred difluorinated C2 source due to its commercial availability, relative stability, and the ease with which it forms a reactive zinc enolate. Activated zinc dust is crucial for the efficient generation of this enolate. The reaction proceeds via a [2+2] cycloaddition of the zinc enolate with the imine C=N bond.[6]

Enantioselective Control: Achieving stereocontrol is paramount in drug discovery. Highly enantioselective variants of this reaction have been developed using chiral amino alcohol ligands. These ligands coordinate to the zinc center, creating a chiral environment that directs the facial attack of the enolate onto the imine, leading to high yields and enantiomeric excesses (ee) often exceeding 99%.[7] Chiral auxiliaries attached to the imine nitrogen, such as those derived from (R)-phenylglycinol, also provide excellent diastereoselective control.[8]

Caption: Mechanism of the Reformatsky-type reaction for β-lactam synthesis.

Reduction: Accessing the Final Azetidine Ring

With the difluoro-β-lactam in hand, the final step is the selective reduction of the amide carbonyl group. This transformation must be conducted with care to avoid cleavage of the strained four-membered ring.

Causality of Experimental Choice: A high-yield method for this transformation utilizes monochlorohydroalane (AlH₂Cl) as the reducing agent.[5] This reagent is sufficiently reactive to reduce the lactam carbonyl but is often gentler than more common reducing agents like lithium aluminum hydride (LAH), which can lead to undesired ring-opening byproducts. The choice of a specific hydroalane reagent balances reactivity with selectivity, which is a key consideration in small-ring chemistry.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Biological Screening of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine. The strategic incorporation of a gem-difluoroazetidine moiety presents a compelling case for investigation, leveraging the known benefits of fluorination in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1][2][3] This document outlines a tiered, logical screening cascade designed for researchers, scientists, and drug development professionals. It moves from broad cytotoxicity and antimicrobial assessments to more targeted functional assays against high-probability target classes, including G-protein coupled receptors (GPCRs) and protein kinases. The methodologies are detailed to ensure scientific integrity, providing not just procedural steps but the critical rationale behind each experimental choice.

Introduction: Rationale and Molecular Design

The azetidine ring, a four-membered saturated heterocycle, is an increasingly valuable scaffold in medicinal chemistry.[4][5] Its rigid structure allows for a defined spatial orientation of substituents, which can reduce the entropic penalty of binding to a biological target and thus improve affinity.[3] Furthermore, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.[1][6] The strong carbon-fluorine bond can block sites of metabolism, increasing the molecule's half-life, while the high electronegativity of fluorine can alter pKa and lipophilicity, improving membrane permeability and target engagement.[1][2][3][7]

The subject of this guide, this compound, combines these two features. The gem-difluoro substitution on the azetidine ring is expected to enhance metabolic stability and may influence the basicity of the ethanamine side chain, a common pharmacophore for interacting with various target classes, particularly in the central nervous system (CNS).[4][8] This guide proposes a systematic approach to elucidate the foundational biological activity profile of this promising, yet uncharacterized, molecule.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physicochemical properties is critical for interpreting biological data. For this compound, these properties must be either experimentally determined or computationally predicted.

Predicted Physicochemical Properties

Computational tools can provide rapid, valuable estimations of key drug-like properties, guiding initial assay design and interpretation.[9][][11]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~136.14 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of Five). |

| cLogP | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[9] |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Suggests good potential for blood-brain barrier penetration, making CNS targets plausible.[11] |

| pKa (Strongest Basic) | ~9.0 - 9.5 | The primary amine is predicted to be protonated at physiological pH, influencing receptor interactions and solubility.[9] |

Plausible Synthetic Route

While a specific synthesis for this exact amine is not widely published, a plausible route can be extrapolated from known syntheses of related azetidine derivatives.[12][13][14] A common strategy involves the construction of the difluoroazetidine ring followed by functionalization. A potential two-step process is outlined below:

Caption: Plausible two-step synthesis of the target compound.

Tier 1: Foundational Biological Screening

The initial screening tier is designed to provide a broad overview of the compound's biological effects, primarily focusing on general toxicity and potential antimicrobial activity. This establishes a baseline for safety and identifies broad-spectrum bioactivity.

General Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][][15][16] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][17]

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast) and a non-cancerous control line (e.g., HEK293 - embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include vehicle (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.[8]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

| Cell Line | Tissue of Origin | Predicted IC₅₀ (µM) | Interpretation |

| HeLa | Cervical Cancer | > 100 | Low to no cytotoxicity observed. |

| A549 | Lung Cancer | > 100 | Low to no cytotoxicity observed. |

| MCF-7 | Breast Cancer | > 100 | Low to no cytotoxicity observed. |

| HEK293 | Normal Kidney | > 100 | Low toxicity in non-cancerous cells, indicating a favorable preliminary safety profile. |

Antimicrobial Activity: Broth Microdilution Method

Given that many azetidine derivatives exhibit antimicrobial properties, a primary screen for such activity is warranted.[5][7] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][18][19]

-

Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[18]

-

Plate Preparation: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth) to each well.[9][20]

-

Serial Dilution: Add 100 µL of a 2x concentrated stock of the test compound to the first column and perform a two-fold serial dilution across the plate.[20]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[18]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[9][19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][18]

Tier 2: Target-Directed Screening

If the compound shows low general cytotoxicity (IC₅₀ > 30 µM), the screening cascade progresses to assays against specific, high-probability target families. The structure of this compound, particularly the basic amine, is a common feature in ligands for GPCRs and kinases, many of which are targets for CNS disorders.[4][8][20]

Caption: Tiered screening cascade for novel compound evaluation.

G-Protein Coupled Receptor (GPCR) Profiling

GPCRs are a primary target class for therapeutics, with over 30% of FDA-approved drugs acting on them.[21] A broad panel screen is an efficient way to identify potential interactions.

-

Primary Screen (Binding Assay): Screen the compound at a single high concentration (e.g., 10 µM) against a panel of radioligand binding assays for over 100 common GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors).

-

Hit Confirmation: For any target showing significant displacement (>50%) in the primary screen, perform a concentration-response curve to determine the binding affinity (Kᵢ).

-

Functional Follow-up (Agonist/Antagonist Mode): Characterize confirmed hits in functional assays to determine the mode of action. Common assays measure downstream signaling events:

-

cAMP Assays: For Gₛ- and Gᵢ-coupled receptors, quantify changes in intracellular cAMP levels using HTRF or luminescence-based methods.[1][22]

-

Calcium Flux Assays: For Gᵩ-coupled receptors, measure intracellular calcium mobilization using fluorescent dyes (e.g., Fluo-4) or aequorin-based luminescence.[1][22]

-

Kinase Inhibitor Profiling

Azetidine scaffolds have been successfully used in the development of potent kinase inhibitors.[20][23][24] A primary screen against a diverse kinase panel can uncover unexpected activities.

-

Primary Screen (Activity Assay): Screen the compound at a single concentration (e.g., 10 µM) against a panel of several hundred protein kinases. The gold standard is often a radiometric assay (e.g., HotSpot™) that directly measures the transfer of ³³P-ATP to a substrate.[15] Alternatively, luminescence-based assays like ADP-Glo™, which quantify ADP production, are widely used.[25]

-

Hit Confirmation: For kinases showing significant inhibition (>50%), perform a 10-point concentration-response curve to determine the IC₅₀ value.

-

Selectivity Profiling: Assess the selectivity of confirmed hits by comparing their IC₅₀ values across the entire kinase panel. A highly selective inhibitor will have a much lower IC₅₀ for its primary target(s) compared to other kinases.

-

Cellular Target Engagement: For promising hits, confirm that the compound inhibits the kinase within a cellular context. This can be done using methods like the NanoBRET™ Target Engagement Assay or by performing a Western blot to measure the phosphorylation of a known downstream substrate of the target kinase.[16]

Conclusion and Future Directions

This guide presents a structured, multi-tiered strategy for the preliminary biological screening of this compound. By systematically progressing from broad phenotypic assays to specific target-based screens, researchers can efficiently build a foundational understanding of the compound's bioactivity, safety profile, and therapeutic potential. Positive results from this cascade would justify progression into more complex studies, including mechanism of action deconvolution, structure-activity relationship (SAR) exploration, and initial in vivo pharmacokinetic and efficacy models. The unique combination of the difluoroazetidine scaffold and a primary amine sidechain holds significant promise for the discovery of novel chemical probes and therapeutic leads.

References

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.

- EuroscreenFast. (n.d.). GPCR Screening Assays Catalogue.

- Gao, Z. G., & Jacobson, K. A. (2017). Recent progress in assays for GPCR drug discovery. Journal of Zhejiang University. Science. B, 18(9), 757–766.

- Reaction Biology. (n.d.). Kinase Screening Assay Services.

- Sriram, K., & Insel, P. A. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 39(3), 246–257.

- ScienceDaily. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- Eldorado - Repository of the TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models.

- Shibata, Y., Yoshida, T., & Sato, Y. (2018). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 61(22), 9982–9991.

- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.

- ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.

- BMG LABTECH. (2020, September 1). Kinase assays.

- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

- Guitot, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 121.

- AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays.

- DeSavino, M. R., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of medicinal chemistry, 67(19), 17033–17052.

- Agarwal, D., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281–290.

- Benchchem. (2025, November). A Comparative Analysis of the Neuroprotective Efficacy of Novel Azetidine Derivatives.

- Kuenstler, A. S., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of medicinal chemistry, 64(2), 1084–1105.

- Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2131–2140.

- Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of medicinal chemistry, 22(2), 183–191.

- Patel, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062.

- Life Chemicals. (2024, March 23). Fluorine Fragment Cocktails in Fragment-Based Drug Discovery.

- Kuenstler, A. S., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of medicinal chemistry, 64(2), 1084–1105.

- Benchchem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.

- ResearchGate. (n.d.). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic.

- ResearchGate. (n.d.). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024).

- ResearchGate. (n.d.). Structures of some azetidine based drugs.

- Benchchem. (n.d.). The Pivotal Role of Fluorinated Compounds in Modern Drug Discovery and Development.

- Amato, N. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Molecules (Basel, Switzerland), 27(7), 2337.

- Sharma, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994.

- F. Hall, B. R., et al. (2014). Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study. Sensors (Basel, Switzerland), 14(10), 18275–18288.

- Pedersen, M. H., et al. (2012). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS chemical neuroscience, 3(3), 200–211.

- Benchchem. (n.d.). Azetidine-2-carboxylic Acid|Proline Analog|CAS 2517-04-6.

- Al-Ostath, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(21), 7268.

- Alvarez, G. S., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical chemistry, 92(15), 10584–10591.

- Martí-Solano, M., et al. (2016). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in pharmacology, 7, 44.

- Alvarez, G. S., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(15), 10584–10591.

- ResearchGate. (n.d.). Synthesis of N Protected 3,3-Difluoroazetidin-2-ones.

- Krámos, B., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 27(17), 5482.

- Google Patents. (n.d.). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

- ResearchGate. (n.d.). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.

- ResearchGate. (n.d.). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.

- Semantic Scholar. (2006, August 1). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules.

- AMiner. (n.d.). Case Studies of Fluorine in Drug Discovery.

Sources

- 1. GPCR Screening Assays Catalogue - EuroscreenFast - EuroscreenFast [euroscreenfast.com]

- 2. Physicochemical property prediction for small molecules using integral equation-based solvation models [eldorado.tu-dortmund.de]

- 3. benchchem.com [benchchem.com]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 11. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AddexBio Service - GPCRAssays [addexbio.com]

- 23. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

Exploring the Chemical Space of Difluoroazetidine Derivatives: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmacokinetic and pharmacodynamic properties. Among the various fluorinated scaffolds, difluoroazetidine derivatives have emerged as particularly promising building blocks. This guide provides an in-depth exploration of the chemical space of these derivatives, offering a comprehensive overview of their synthesis, unique physicochemical properties, and burgeoning applications in drug discovery. By delving into the causality behind experimental choices and providing detailed, validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of difluoroazetidine motifs in their therapeutic design strategies.

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly influence their biological activity. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in metabolic stability, membrane permeability, binding affinity, and pKa modulation. When these advantages are combined with the conformational rigidity and novel vector space offered by the azetidine ring, a privileged scaffold in medicinal chemistry, the resulting fluorinated azetidines present a compelling proposition for drug designers.

Specifically, the gem-difluorination of the azetidine ring at the 3-position creates a unique chemical entity with a distinct set of properties. The two fluorine atoms act as a "conformational lock," influencing the puckering of the four-membered ring and restricting the rotational freedom of substituents. This can lead to a more defined presentation of pharmacophoric elements to a biological target, potentially increasing potency and selectivity. Furthermore, the electron-withdrawing nature of the difluoromethylene group can lower the basicity of the azetidine nitrogen, which can be advantageous in mitigating off-target effects, such as interactions with aminergic GPCRs.[1]

This guide will navigate the key aspects of difluoroazetidine chemistry, from their synthesis to their strategic deployment in drug discovery programs.

Navigating the Synthetic Landscape: Accessing Difluoroazetidine Scaffolds

The synthesis of 3,3-difluoroazetidines has been a subject of considerable research, with several effective strategies now available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.

The Reformatsky-Type Reaction Approach

A robust and widely employed method for the synthesis of 3,3-difluoroazetidines involves a Reformatsky-type reaction of aldimines with ethyl bromodifluoroacetate.[2][3] This approach first yields 3,3-difluoroazetidin-2-ones, which can then be reduced to the corresponding 3,3-difluoroazetidines.

Rationale: The Reformatsky reaction is a powerful tool for C-C bond formation. The use of ethyl bromodifluoroacetate as the nucleophile precursor allows for the direct installation of the difluoroacetate moiety. The subsequent reduction of the lactam in the azetidin-2-one is a reliable transformation, providing access to the saturated azetidine ring.

Experimental Protocol: Synthesis of 3,3-Difluoroazetidines via Reformatsky Reaction and Reduction

Step 1: Synthesis of 3,3-Difluoroazetidin-2-ones

-

To a stirred suspension of activated zinc dust in a suitable solvent (e.g., THF), add a solution of the desired aldimine and ethyl bromodifluoroacetate.

-

Heat the reaction mixture to initiate the reaction, then maintain at a controlled temperature (e.g., reflux) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,3-difluoroazetidin-2-one.[4]

Step 2: Reduction of 3,3-Difluoroazetidin-2-ones

-

To a solution of the 3,3-difluoroazetidin-2-one in an ethereal solvent (e.g., diethyl ether or THF) at 0 °C, add a solution of a suitable reducing agent, such as monochlorohydroalane, dropwise.[3]

-

Allow the reaction to stir at 0 °C for a specified period (e.g., 4 hours), monitoring for completion.[3]

-

Carefully quench the reaction by the slow addition of a suitable workup solution (e.g., Rochelle's salt solution).

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate to yield the 3,3-difluoroazetidine, which is often of high purity and may not require further purification.[3]

Diagram: Synthetic Workflow for 3,3-Difluoroazetidines

Caption: General workflow for the synthesis of 3,3-difluoroazetidines.

Emerging Synthetic Strategies

While the Reformatsky approach is well-established, other innovative methods are continuously being developed to access diverse difluoroazetidine derivatives. These include:

-

Strain-Release Reactions: The use of strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes allows for the synthesis of diversely substituted 2-(trifluoromethyl)azetidines through polar strain-release reactions.[1]

-

Fluorinative Ring-Closing Reactions: Direct fluorination of suitable precursors can also be a viable strategy, although it may present challenges in controlling regioselectivity and over-fluorination.

-

Three-Component Reactions: These reactions offer a convergent and efficient way to construct difluoroazetidine scaffolds from simple starting materials.[5]

The ongoing development of new synthetic methodologies is crucial for expanding the accessible chemical space of difluoroazetidine derivatives and enabling the exploration of a wider range of structure-activity relationships.

Physicochemical and Pharmacological Properties: The Difluoroazetidine Advantage

The incorporation of a 3,3-difluoroazetidine moiety into a molecule can have a profound impact on its physicochemical and pharmacological properties.

Conformational Rigidity and Pre-organization

The gem-difluoro group significantly restricts the conformational flexibility of the azetidine ring. This "conformational locking" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[6][7] This can lead to a significant increase in binding affinity and potency. Computational studies and experimental data have shown that the conformational preferences of azetidine-containing peptides are altered compared to their proline-containing counterparts.[6]

Diagram: Conformational Effects of Difluorination

Caption: Impact of difluorination on conformational flexibility and binding.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the azetidine nitrogen. This reduction in basicity can be highly beneficial in drug design for several reasons:

-

Reduced Off-Target Effects: Many off-target liabilities, particularly those associated with aminergic G-protein coupled receptors (GPCRs), are mediated by basic nitrogen atoms. Lowering the pKa can mitigate these interactions.

-

Improved Cell Permeability: At physiological pH, a less basic compound will exist to a greater extent in its neutral form, which can facilitate passive diffusion across cell membranes.

-

Fine-Tuning of Drug-Target Interactions: The pKa of a molecule can influence its binding to a target, particularly if protonation is involved in the binding mechanism.

A comprehensive study on fluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that the number of fluorine atoms and their distance to the nitrogen are major factors in determining the compound's basicity.[8]

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. The presence of the gem-difluoro group can shield adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.

Lipophilicity and Solubility

The effect of fluorination on lipophilicity (logP) is complex and context-dependent. While highly fluorinated motifs can increase lipophilicity, the introduction of a few fluorine atoms, as in the case of difluoroazetidine, can sometimes lead to a decrease in lipophilicity or have a minimal effect. This allows for a nuanced tuning of a molecule's solubility and permeability properties.[8]

Table 1: Impact of 3,3-Difluoroazetidine Moiety on Key Drug-like Properties

| Property | Effect of 3,3-Difluoroazetidine | Rationale |

| Conformational Rigidity | Increased | Gem-difluoro group restricts ring puckering. |

| Basicity (pKa) | Decreased | Strong electron-withdrawing effect of fluorine atoms. |

| Metabolic Stability | Increased | Steric shielding and strong C-F bonds resist metabolism. |

| Lipophilicity (logP) | Modulated | Can be fine-tuned depending on the overall molecular context. |

| Binding Affinity | Potentially Increased | Pre-organization in a bioactive conformation reduces entropic penalty. |

Applications in Drug Discovery: Case Studies and Future Directions

The unique properties of difluoroazetidine derivatives have led to their incorporation into a variety of drug discovery programs across different therapeutic areas.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

One of the most prominent applications of fluorinated azetidines is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key target for the treatment of type 2 diabetes.[3][9] Several potent and selective DPP-IV inhibitors incorporating fluorinated azetidine scaffolds have been reported.[9] The conformational constraint and modulated basicity offered by the difluoroazetidine ring are thought to contribute to their high affinity and selectivity.

Kinase Inhibitors

The azetidine scaffold is increasingly being used as a replacement for other cyclic amines in kinase inhibitors to improve properties such as selectivity and metabolic stability. The difluoroazetidine motif offers an additional layer of control over the physicochemical properties of these inhibitors. For example, 3,3-difluoroazetidine hydrochloride is a key intermediate in the synthesis of inhibitors for Dual Leucine Zipper Kinase (DLK), which are being investigated for neurodegenerative diseases.[10]

Other Therapeutic Areas

The versatility of the difluoroazetidine scaffold has led to its exploration in a range of other therapeutic areas, including:

-

Antiviral Agents: Dihydropyrimidine compounds prepared using 3,3-difluoroazetidine hydrochloride have shown potential as antiviral agents.[11]

-

Energetic Materials: The unique properties of the difluoroazetidine ring have also led to its investigation in the field of energetic materials.[12][13]

-

Central Nervous System (CNS) Agents: The ability to fine-tune lipophilicity and basicity makes difluoroazetidine derivatives attractive for the design of CNS-penetrant drugs.

Conclusion and Future Perspectives

The chemical space of difluoroazetidine derivatives represents a rich and largely untapped resource for medicinal chemists. The combination of conformational rigidity, modulated basicity, and enhanced metabolic stability makes this scaffold a powerful tool for optimizing drug candidates. As synthetic methodologies continue to evolve and our understanding of the nuanced effects of fluorine on molecular properties deepens, we can expect to see the difluoroazetidine motif play an increasingly important role in the development of the next generation of therapeutics. The continued exploration of this fascinating chemical space holds the promise of delivering novel drugs with improved efficacy, selectivity, and safety profiles.

References

-

Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-Difluoroazetidines. SYNLETT, 2006(13), 2039–2042. [Link]

-

Moses, J. E., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(4), 1957–1969. [Link]

-

Mykhailiuk, P. K., et al. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their pKa and LogP). Journal of Organic Chemistry, 86(17), 11846–11858. [Link]

-

Yang, X., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances, 13(4), 2534–2541. [Link]

-

ChemSrc. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

-

Guesné, S. J. J., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(46), 11956–11961. [Link]

-

Kim, D., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5475–5479. [Link]

-

Ocampo-Cardona, R., & Dolbier, W. R. (2004). Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. Tetrahedron, 60(43), 9325–9331. [Link]

-

The Role of 3,3-Difluoroazetidine HCl in Modern Drug Discovery. (2025, October 21). [Link]

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

Wang, Z., et al. (2025). Recent advances in the three-component synthesis of difluorinated compounds. Organic & Biomolecular Chemistry, 23, 7383-7400. [Link]

-

Liu, Y., et al. (2018). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 9(1), 1993. [Link]

-

Káncz, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5410. [Link]

-

De Kimpe, N., et al. (1992). Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Synlett, 1992(11), 909-910. [Link]

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

-

Habgood, M. (2017). Bioactive focus in conformational ensembles: a pluralistic approach. Journal of Computer-Aided Molecular Design, 31(12), 1073–1083. [Link]

-

Pérez, C., et al. (2012). Conformational Variability: Implications for Biomolecular Activity and in Drug Design. Current Topics in Medicinal Chemistry, 12(17), 1894-1905. [Link]

-

Taha, M. O., et al. (2023). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Molecules, 28(18), 6682. [Link]

-

Lin, J., et al. (2022). Identifying Bioactive Conformations of Flexible Polyunsaturated Fatty Acids for Ligand-Based Drug Design. Journal of Chemical Information and Modeling, 62(21), 5174–5187. [Link]

Sources